2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-phenyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-12-17-14(13-5-3-2-4-6-13)11-15(18-12)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUIDVPXEWEBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-4-phenylpyrimidine with piperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any present functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Therapeutic Applications
-
Cancer Treatment :
- Preclinical studies indicate that 2-methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine may inhibit tumor growth by modulating signaling pathways involved in cell survival and proliferation. Its ability to interfere with HSP90 makes it a candidate for developing novel anticancer therapies.
-
Neurodegenerative Disorders :
- The compound's mechanism of action suggests potential benefits in neurodegenerative diseases where protein aggregation is a hallmark, such as Alzheimer's disease. Research is ongoing to evaluate its efficacy in this context.
-
Antitrypanosomal Activity :
- Recent studies have highlighted the compound's derivatives as promising agents against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). Certain analogues demonstrated low micromolar EC50 values, indicating strong antitrypanosomal activity with minimal toxicity against mammalian cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly influence its potency and selectivity against different biological targets.
Key Findings:
- Substituent Variability : Modifications at the phenyl and piperazine moieties have been shown to enhance inhibitory activity against specific enzymes. For instance, certain substitutions led to a tenfold increase in potency compared to baseline compounds .
| Compound Variant | EC50 (µM) | Target |
|---|---|---|
| Base Compound | 3.8 | T. b. rhodesiense |
| Substituted Variant A | 1.1 | T. b. rhodesiense |
| Substituted Variant B | 0.5 | T. b. rhodesiense |
Case Studies
Several case studies provide insights into the practical applications of this compound:
- In Vitro Studies :
- Preclinical Trials :
- Combination Therapies :
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Diversity : The 6-position piperazine/piperidine group is a common feature, critical for receptor binding (e.g., dopamine D3 in ). Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability, while halogen substituents (Cl, F in ) improve binding affinity .
- Aromatic vs.
- Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers greater hydrogen-bonding capacity than piperidine (one nitrogen), influencing receptor interaction profiles .
Biological Activity
2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound features a pyrimidine ring substituted with a methyl group, a phenyl group, and a piperazine moiety. This specific substitution pattern is crucial as it influences the compound's pharmacological properties and interactions with biological targets.
This compound primarily acts as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent. The binding of this compound to the active site of acetylcholinesterase is critical for its inhibitory effect, which can lead to improved cognitive function in affected individuals.
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, notably:
| Enzyme | Inhibition Type | Relevance |
|---|---|---|
| Acetylcholinesterase | Competitive | Potential treatment for Alzheimer's disease |
| Dihydrofolate reductase (DHFR) | Non-competitive | Implications in cancer therapy and autoimmune diseases |
Inhibition of DHFR is particularly noteworthy as it disrupts folate metabolism, which is essential for DNA synthesis and cellular replication. This makes it a target for cancer therapies .
Case Studies
- Alzheimer's Disease Treatment : Clinical studies have indicated that compounds similar to this compound can improve cognitive function in Alzheimer’s patients by enhancing cholinergic activity.
- Cancer Therapeutics : Research has shown that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines through mechanisms involving DHFR inhibition. For instance, compounds that inhibit DHFR have demonstrated efficacy in reducing tumor growth in preclinical models .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cytotoxicity : The compound exhibits selective cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from oxidative stress, further supporting its use in neurodegenerative disease treatment .
Q & A
Q. What are the common synthetic routes for preparing 2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine, and what are the critical reaction parameters?
Synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, a pyrimidine core is functionalized with piperazine via a halogen displacement reaction, where a chloro or bromo substituent at the 6-position reacts with piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Critical parameters include:
- Temperature control : Excessive heat may lead to decomposition of the piperazine moiety.
- Stoichiometry : A 1.5–2.0 molar excess of piperazine ensures complete substitution.
- Purification : Column chromatography or recrystallization is often required to isolate the product from unreacted starting materials or byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : - and -NMR confirm substitution patterns, with characteristic shifts for the piperazine protons (δ 2.5–3.5 ppm) and pyrimidine aromatic protons (δ 7.0–8.5 ppm).
- X-ray crystallography : Resolves bond lengths and dihedral angles between the pyrimidine and phenyl rings, critical for assessing conformational stability (e.g., dihedral angles of 29–46° observed in related pyrimidine derivatives) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound, particularly in targeting specific receptors?
- Receptor docking simulations : Use computational tools (e.g., AutoDock Vina) to model interactions between the compound and target receptors (e.g., serotonin or dopamine receptors, where piperazine derivatives are common pharmacophores).
- Substitution modifications : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups at the 4-position) or piperazine nitrogen to assess effects on binding affinity.
- In vitro assays : Measure IC values in receptor-binding assays (e.g., radioligand displacement) and correlate with computational predictions .
Q. What strategies are employed to resolve discrepancies in reported biological activities of piperazinyl-pyrimidine derivatives across different studies?
- Meta-analysis of experimental conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers), which can influence compound solubility and aggregation.
- Orthogonal assays : Validate activity using multiple methods (e.g., fluorescence polarization and surface plasmon resonance) to rule out assay-specific artifacts.
- Control for stereochemistry : Ensure enantiomeric purity, as racemic mixtures may obscure activity trends (e.g., chiral HPLC analysis) .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound to assess bioavailability and metabolic stability?
- Pro-drug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability, followed by enzymatic cleavage in target tissues.
- Metabolite profiling : Use LC-MS/MS to identify major metabolites in plasma and liver microsomes, focusing on oxidative deamination of the piperazine ring.
- Dosing regimens : Adjust based on half-life (t) and volume of distribution (V) derived from PK modeling .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the cytotoxicity of this compound in different cell lines?
- Cell line validation : Ensure cell lines are authenticated (e.g., STR profiling) and tested for mycoplasma contamination.
- Dose-response normalization : Express cytotoxicity as a percentage of vehicle control to account for baseline metabolic variability.
- Mechanistic studies : Use RNA sequencing or proteomics to identify pathway-specific responses (e.g., apoptosis vs. necrosis) that may explain differential sensitivities .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Piperazinyl-Pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
